molecular formula C22H17N5O2S B2381416 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine CAS No. 866810-63-1

3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine

Cat. No.: B2381416
CAS No.: 866810-63-1
M. Wt: 415.47
InChI Key: VKYYUIDNHOUPGY-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine is a specialized chemical entity designed for advanced research applications, particularly in the field of central nervous system (CNS) pharmacology. As a derivative of the 1,2,3-triazolo[1,5-a]quinazoline scaffold, this compound is of significant interest for studying receptor-ligand interactions. Scientific literature indicates that substituted 1,2,3-triazolo[1,5-a]quinazolines have been synthesized and evaluated for their binding affinity to key neurological receptors . These include benzodiazepine receptors, which are critical targets for understanding anxiety, sedation, and memory processes, and adenosine receptors (A1 and A2A), which play roles in modulating neuronal excitability, neuroprotection, and sleep-wake cycles . The structural motif of this compound, incorporating a benzenesulfonyl group and an m-tolylamine substitution, is intended to modulate its binding properties and selectivity. Researchers can utilize this compound as a chemical probe to investigate the function and signaling of these receptor systems, to explore structure-activity relationships (SAR) in medicinal chemistry programs, and as a potential precursor in the synthesis of novel analogs for biological evaluation. This reagent is provided to support scientific discovery in neurochemical and pharmacological research.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-15-8-7-9-16(14-15)23-20-18-12-5-6-13-19(18)27-21(24-20)22(25-26-27)30(28,29)17-10-3-2-4-11-17/h2-14H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYYUIDNHOUPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized through a cyclization reaction involving an appropriate quinazoline derivative and a triazole precursor under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base such as triethylamine.

    N-Arylation: The final step involves the N-arylation of the triazoloquinazoline core with 3-methylaniline under palladium-catalyzed conditions to yield the target compound.

Industrial Production Methods

Industrial production of 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the sulfonyl group or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine exhibit significant antimicrobial properties. For instance:

  • Case Study : A series of quinazolinone derivatives were synthesized and tested against various microbial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results demonstrated that certain derivatives showed promising antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .
CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
7aMycobacterium smegmatis6.25 µg/ml
9cPseudomonas aeruginosaSignificant inhibition observed

Anticancer Properties

The structure of 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine positions it as a candidate for anticancer drug development. Research has shown that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Case Study : A review highlighted the efficacy of quinazoline derivatives in inhibiting tumor growth in vitro and in vivo. Compounds exhibiting high activity against cancer cell lines have been developed, emphasizing the importance of structural modifications to enhance potency .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments have been conducted:

  • Acute Toxicity Studies : These studies evaluate the behavioral changes in model organisms after administration of varying doses. Observations indicate that certain derivatives possess low toxicity, making them suitable for further development .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Key Attributes :

  • Molecular formula : Likely C₂₄H₂₀N₅O₂S (inferred from analogs in ).
  • Functional groups : Benzenesulfonyl (electron-withdrawing), 3-methylphenyl (hydrophobic substituent).
  • Synthesis : Triazoloquinazolines are typically synthesized via cyclization of hydrazine derivatives with carbonyl intermediates, followed by sulfonylation or alkylation steps (e.g., ).

Comparison with Similar Compounds

Triazoloquinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties Source
Target Compound : 3-(Benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine C₂₄H₂₀N₅O₂S* ~454.5* 3: Benzenesulfonyl; 5: 3-methylphenyl High lipophilicity (logP ~4.5†), moderate solubility
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₆H₂₅N₅O₂ 439.5 3: 3-methylphenyl; 5: 3,4-dimethoxyphenethyl Enhanced solubility due to polar methoxy groups
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₇H₂₅N₅O₂S 499.6 3: 2,5-dimethylbenzenesulfonyl; 5: 4-methylbenzyl Steric hindrance from dimethyl groups reduces binding affinity
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine C₂₄H₂₀N₅O₃S 445.5 3: Benzenesulfonyl; 5: 4-ethoxyphenyl Ethoxy group increases metabolic stability
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine C₂₇H₂₅N₅O₃S 515.6 3: 3,4-dimethylbenzenesulfonyl; 5: 2-methoxy-5-methylphenyl High molecular weight limits membrane permeability

*Inferred from analogs; †Predicted using XLogP3 ().

Biological Activity

3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine, identified by its CAS number 866811-47-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H19N5O3S
  • Molecular Weight : 445.49 g/mol
  • Purity : 95% as reported by suppliers .

Antimicrobial Properties

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine have shown effectiveness against various bacterial strains. In vitro testing demonstrated that these compounds could inhibit the growth of multidrug-resistant bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. For example, compounds structurally related to 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine have been tested for their cytotoxic effects on cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .

Enzyme Inhibition

One of the notable mechanisms of action for triazole compounds is their ability to inhibit specific enzymes linked to disease processes. For instance, studies on related compounds have shown strong inhibition of tyrosinase activity, which is relevant in conditions such as hyperpigmentation and melanoma. The IC50 values for some analogs were significantly lower than that of established inhibitors like kojic acid, indicating a promising therapeutic profile .

Research Findings and Case Studies

StudyFindings
MDPI Study (2024)Demonstrated strong tyrosinase inhibition with an IC50 value of 1.12 µM for a related compound, suggesting potential use in treating hyperpigmentation disorders .
ScienceDirect (2020)Highlighted the antimicrobial activity of triazole derivatives against multidrug-resistant bacteria, emphasizing their role in modern antibiotic therapies .
ResearchGate (2022)Reviewed various triazole derivatives and their biological activities, confirming their potential as therapeutic agents across different disease models .

The biological activity of 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts on key enzymes involved in metabolic pathways related to diseases.
  • Cellular Apoptosis : Induction of programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Activity : Some analogs demonstrate antioxidant properties that may contribute to their protective effects against oxidative stress.

Q & A

Basic: What are the common synthetic routes for synthesizing triazoloquinazoline derivatives like 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine?

Answer:
A typical synthesis involves cyclocondensation of 2-hydrazinobenzoic acid with dithioimidocarbonates (e.g., diphenyl N-cyano-dithioimidocarbonate) in ethanol under basic conditions (e.g., triethylamine). Post-reaction acidification and recrystallization yield the triazoloquinazoline core. Chlorination or sulfonylation steps may follow to introduce substituents like benzenesulfonyl groups. For example, phosphorus oxychloride is used for chlorination, while oxidation with hydrogen peroxide modifies sulfur-containing substituents .

Basic: What safety protocols are critical when handling triazoloquinazoline derivatives?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Storage: Store in tightly sealed containers at 2–8°C, away from oxidizing agents .
  • Emergency Procedures: For spills, neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste. For exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced: How can researchers resolve contradictions in reported crystallographic data for triazoloquinazoline derivatives?

Answer:
Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from differences in refinement models or experimental conditions. To address this:

  • Cross-validate data using multiple techniques (e.g., X-ray diffraction, NMR, and computational modeling).
  • Apply restraints during refinement (e.g., fixing N–H distances to 0.88±0.01 Å) to reduce overfitting .
  • Compare with analogous structures (e.g., 2-phenoxy-triazoloquinazolines) to identify trends in planar alignment or hydrogen-bonding patterns .

Advanced: What methodologies optimize reaction conditions for improving yield in triazoloquinazoline synthesis?

Answer:
Key optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control: Ice-cold conditions prevent side reactions during initial mixing, while reflux promotes cyclization .
  • Catalyst Use: Triethylamine accelerates nucleophilic substitution steps by scavenging HCl .
  • Stepwise Purification: Recrystallization from ethanol or glacial acetic acid removes byproducts, as demonstrated in the synthesis of chlorinated derivatives .

Basic: How are triazoloquinazoline derivatives characterized for structural confirmation?

Answer:

  • X-ray Crystallography: Resolves planar fused-ring systems and substituent orientations (e.g., phenoxy groups at 59.3° to the triazoloquinazoline core) .
  • NMR Spectroscopy: 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry: LC-MS confirms molecular weight (e.g., m/z = 413.91 for a related compound) .

Advanced: How do researchers address low yields in multi-step syntheses of benzenesulfonyl-substituted triazoloquinazolines?

Answer:
Low yields often occur during sulfonylation or oxidation steps. Mitigation strategies include:

  • Protecting Groups: Temporarily shield reactive sites (e.g., amine groups) to prevent undesired side reactions .
  • Oxidant Optimization: Replace hydrogen peroxide with milder oxidants (e.g., meta-chloroperbenzoic acid) to reduce over-oxidation .
  • Real-Time Monitoring: Use TLC or HPLC to track reaction progress and terminate at optimal conversion .

Basic: What biological screening protocols are used to evaluate triazoloquinazoline derivatives?

Answer:

  • Antimicrobial Assays: Test against Staphylococcus aureus and Candida albicans using Mueller–Hinton agar and standard disk diffusion methods. Reference compounds (e.g., ketoconazole) validate sensitivity .
  • Cytotoxicity Studies: MTT assays on human cell lines (e.g., HEK293) assess IC50 values.
  • Enzyme Inhibition: Fluorescence-based assays measure inhibition of target enzymes (e.g., kinases) .

Advanced: How can computational methods predict the environmental fate or bioactivity of triazoloquinazoline derivatives?

Answer:

  • Molecular Docking: Simulate interactions with biological targets (e.g., fungal CYP51) to prioritize compounds for synthesis .
  • QSAR Models: Correlate substituent properties (e.g., logP, electronegativity) with antimicrobial activity .
  • Environmental Risk Assessment: Predict biodegradation pathways using software like EPI Suite, focusing on hydrolytic stability of sulfonamide groups .

Basic: What analytical techniques quantify trace impurities in triazoloquinazoline samples?

Answer:

  • HPLC-PDA: Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
  • Elemental Analysis: Verifies carbon, hydrogen, and nitrogen content (e.g., C: 72.31%, H: 5.19%, N: 16.88%) .
  • Karl Fischer Titration: Measures residual water content (<0.5% w/w) .

Advanced: What strategies validate the reproducibility of triazoloquinazoline syntheses across labs?

Answer:

  • Detailed SOPs: Specify reaction scales, stirring rates, and cooling gradients.
  • Round-Robin Testing: Collaborate with independent labs to replicate yields and purity .
  • Robustness Testing: Vary parameters (±10% solvent volume, ±5°C temperature) to identify critical factors .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine
Reactant of Route 2
Reactant of Route 2
3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine

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